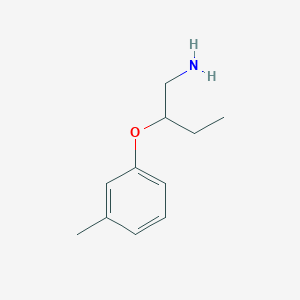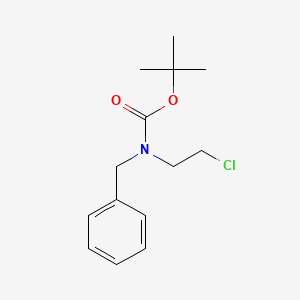![molecular formula C9H16N4 B13058776 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine](/img/structure/B13058776.png)
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine is a compound that features both pyrrolidine and imidazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and pharmacology. The presence of both nitrogen-containing heterocycles in its structure makes it a versatile scaffold for the development of biologically active molecules.
Vorbereitungsmethoden
The synthesis of 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-imidazole-4-amine with 2-bromoethylpyrrolidine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of the imidazole attacks the bromoethyl group, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides. These reactions can lead to the formation of N-substituted imidazole derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of N-substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity.
Biology: In biological research, the compound can be used as a probe to study the function of specific enzymes or receptors. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate specific molecular targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may target neurotransmitter receptors, leading to changes in neuronal signaling and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine can be compared with other similar compounds, such as:
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole: This compound features a pyrazole ring instead of an imidazole ring. The difference in ring structure can lead to variations in biological activity and chemical reactivity.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, have different physicochemical properties and biological activities compared to this compound.
Imidazole derivatives: Compounds with modifications on the imidazole ring, such as N-substituted imidazoles, can exhibit different reactivity and biological effects.
The uniqueness of this compound lies in its combination of both pyrrolidine and imidazole rings, which provides a versatile scaffold for the development of novel compounds with diverse applications.
Eigenschaften
Molekularformel |
C9H16N4 |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-(2-pyrrolidin-1-ylethyl)imidazol-4-amine |
InChI |
InChI=1S/C9H16N4/c10-9-7-13(8-11-9)6-5-12-3-1-2-4-12/h7-8H,1-6,10H2 |
InChI-Schlüssel |
PQPXSPKJFNORMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCN2C=C(N=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13058703.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate](/img/structure/B13058704.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine](/img/structure/B13058710.png)
![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13058712.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl benzoate](/img/structure/B13058721.png)
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13058728.png)







